Biotin-PEG2-aldehyde

Descripción general

Descripción

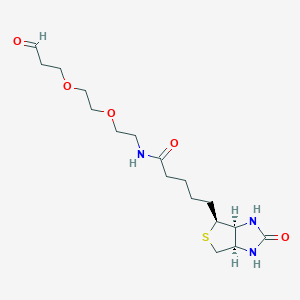

Biotin-PEG2-aldehyde is a compound that combines biotin, a vitamin known for its strong binding affinity to avidin, with a polyethylene glycol (PEG) spacer and an aldehyde functional group. This compound is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system within cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG2-aldehyde typically involves the conjugation of biotin to a PEG chain terminated with an aldehyde group. The process begins with the activation of biotin, followed by its attachment to the PEG chain through a series of chemical reactions. The aldehyde group is introduced at the terminal end of the PEG chain, often through oxidation reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the absence of impurities .

Types of Reactions:

Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The aldehyde group can react with nucleophiles such as amines to form imines or with hydrazides to form hydrazones.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like hydrazine or primary amines under mild acidic or neutral conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Imines or hydrazones

Aplicaciones Científicas De Investigación

Protein Labeling and Purification

Biotin-PEG2-aldehyde is extensively used for labeling proteins due to the strong affinity between biotin and avidin or streptavidin. This interaction allows for effective purification and detection methods, such as:

- Enzyme-linked immunosorbent assay (ELISA)

- Western blotting

- Immunoprecipitation

- Fluorescence-activated cell sorting (FACS)

The PEG spacer enhances the solubility of the biotinylated proteins, minimizing precipitation and improving assay sensitivity .

PROTAC Development

In the field of targeted protein degradation, this compound serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). These compounds consist of two ligands connected by a linker; one ligand targets an E3 ubiquitin ligase while the other targets a specific protein for degradation. This compound's properties facilitate the design of these chimeras, enabling selective degradation of unwanted proteins within cells .

Drug Delivery Systems

The compound is also utilized in drug delivery systems where bioconjugation is necessary for enhancing the pharmacokinetics of therapeutic agents. By attaching drugs to biotinylated carriers, researchers can improve targeting efficiency and reduce off-target effects .

Nanotechnology and Material Science

This compound finds applications in nanotechnology, particularly in the development of biosensors and drug delivery nanoparticles. The ability to conjugate biomolecules to nanoparticles facilitates targeted delivery and improves the stability of therapeutic agents .

Case Studies

Mecanismo De Acción

Biotin-PEG2-aldehyde functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The biotin moiety binds to avidin or streptavidin, while the PEG spacer provides flexibility and solubility. The aldehyde group can form covalent bonds with target proteins or other molecules, facilitating their degradation through the ubiquitin-proteasome pathway. This selective degradation mechanism allows for precise control over protein levels within cells .

Comparación Con Compuestos Similares

EZ-Link Amine-PEG2-Biotin: Contains a primary amine instead of an aldehyde group, used for biotinylation of proteins and other molecules.

EZ-Link Iodoacetyl-PEG2-Biotin: Contains an iodoacetyl group, used for labeling sulfhydryl groups in proteins.

Uniqueness of Biotin-PEG2-aldehyde: this compound is unique due to its aldehyde functional group, which allows for specific reactions with nucleophiles, making it highly versatile for bioconjugation and protein labeling applications. The PEG spacer enhances its solubility and reduces steric hindrance, making it suitable for various scientific and industrial applications .

Actividad Biológica

Biotin-PEG2-aldehyde is a bifunctional compound that combines biotin with a polyethylene glycol (PEG) spacer and an aldehyde group. This unique structure allows it to serve multiple roles in biological applications, particularly in bioconjugation, drug delivery, and cellular targeting. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and findings from relevant studies.

1. Structure and Properties

This compound consists of:

- Biotin Group : A small vitamin that binds strongly to avidin and streptavidin, facilitating targeted delivery.

- PEG Spacer : Enhances solubility and biocompatibility, reducing immunogenicity and prolonging circulation time in biological systems.

- Aldehyde Group : Reacts with amine groups on proteins or peptides to form stable covalent bonds, enabling effective conjugation.

The biological activity of this compound primarily stems from its ability to:

- Facilitate Targeted Delivery : The biotin moiety allows for selective binding to cells expressing biotin receptors, enhancing cellular uptake.

- Improve Stability : The PEG component protects the conjugated proteins from proteolytic degradation and enhances their pharmacokinetic properties.

- Enable Bioconjugation : The aldehyde group can react with various biomolecules, allowing for the creation of complex bioconjugates for therapeutic or diagnostic purposes.

3. Applications in Research and Medicine

This compound has several applications across different fields:

3.1 Drug Delivery Systems

Biotinylated drug carriers have been shown to improve the efficacy of therapeutic agents by enhancing their delivery to target cells. For instance, studies have demonstrated that biotinylated proteins exhibit increased internalization in cells due to receptor-mediated endocytosis .

3.2 Diagnostic Tools

The strong affinity between biotin and avidin makes this compound useful in various assays and imaging techniques. It can be employed in ELISA formats and other immunoassays where specific binding is crucial .

3.3 Protein Modification

This compound is used to modify proteins for research purposes, allowing scientists to track protein interactions or localizations within cells .

4.1 Study on Protein Conjugates

A study investigated the effects of PEGylation and biotinylation on the intracellular delivery of proteins. The research found that biotin-PEG conjugates exhibited significantly improved cellular uptake compared to non-biotinylated counterparts. Specifically, biotin-PEG-conjugated bovine serum albumin (Bio-PEG-BSA) showed enhanced penetration into A549 lung cancer spheroids compared to PEG-BSA .

4.2 Biotin Transfer Mechanism

Another study explored a trifunctional crosslinker for identifying cell surface receptors using biotin transfer techniques. This approach highlighted the utility of biotinylation in mapping protein interactions on cell surfaces .

5. Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound compared to other forms of PEGylated compounds:

| Compound | Cellular Uptake | Stability | Targeting Efficacy |

|---|---|---|---|

| This compound | High | Enhanced | Strong |

| PEGylated Protein | Moderate | Moderate | Variable |

| Non-biotinylated Protein | Low | Low | None |

6. Conclusion

This compound represents a versatile tool in biochemical research and therapeutic development due to its unique structural properties that enhance targeting, stability, and cellular uptake. Its applications span drug delivery systems, diagnostic tools, and protein modification strategies, making it a valuable compound in modern biomedical research.

The ongoing exploration of its biological activities will likely yield further insights into its potential applications, particularly as new therapeutic strategies are developed that leverage its unique properties.

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(3-oxopropoxy)ethoxy]ethyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N3O5S/c21-7-3-8-24-10-11-25-9-6-18-15(22)5-2-1-4-14-16-13(12-26-14)19-17(23)20-16/h7,13-14,16H,1-6,8-12H2,(H,18,22)(H2,19,20,23)/t13-,14-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYLGKICMIGKKJ-DZKIICNBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCC=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCC=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.